1,1'-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone

Description

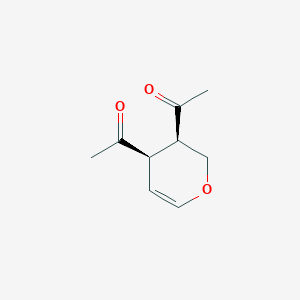

1,1'-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone is a bicyclic ketone featuring a dihydro-pyran backbone with two ethanone groups at the 3R and 4R positions (Figure 1). The compound’s rigid pyran ring and ketone substituents influence its reactivity, solubility, and crystallographic behavior, distinguishing it from analogous structures.

Properties

Molecular Formula |

C9H12O3 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

1-[(3R,4R)-4-acetyl-3,4-dihydro-2H-pyran-3-yl]ethanone |

InChI |

InChI=1S/C9H12O3/c1-6(10)8-3-4-12-5-9(8)7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+/m0/s1 |

InChI Key |

WGONEIZDZZBGBL-DTWKUNHWSA-N |

Isomeric SMILES |

CC(=O)[C@H]1COC=C[C@H]1C(=O)C |

Canonical SMILES |

CC(=O)C1COC=CC1C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone typically involves the use of chiral building blocks to ensure the correct stereochemistry. One common method involves the reaction of a dihydropyran derivative with ethanone under controlled conditions to achieve the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the product .

Chemical Reactions Analysis

Oxidation and Reduction

The acetyl groups exhibit typical ketone reactivity:

-

Reduction : Catalytic hydrogenation or hydride reduction (e.g., NaBH₄, LiAlH₄) converts the ketones to secondary alcohols, yielding diastereomeric diols.

-

Oxidative Stability : Unlike primary alcohols in related dihydropyrans , the acetyl groups resist further oxidation under mild conditions (e.g., TPAP/NMO, MnO₂) .

Table 1: Oxidation Methods for Related Dihydropyran Alcohols

| Entry | Conditions | Yield (%) |

|---|---|---|

| 1 | DMSO, (COCl)₂, Et₃N | 30 |

| 2 | BAIB, TEMPO, CH₂Cl₂ | 54 |

| 7 | Dess-Martin periodinane | 25 |

Ring-Opening and Cyclization Reactions

The dihydropyran ring undergoes acid-catalyzed ring-opening, influenced by the acetyl substituents:

-

Acid Hydrolysis : In the presence of H⁺ (e.g., BF₃·Et₂O), the ring opens to form a diketone-containing diol, stabilized by intramolecular hydrogen bonding .

-

Conjugate Additions : TiCl₄-mediated reactions with 1,3-bis(trimethylsilyl) ethers trigger recyclization, forming trifluoromethyl-substituted pyrans via retro-Michael pathways .

Thermal Decomposition

Computational studies on substituted dihydropyrans reveal that electron-withdrawing groups (e.g., acetyl) increase activation energy (ΔG‡) for thermal decomposition compared to methyl groups . For example:

-

ΔG‡ for 3,6-dihydro-2H-pyran (DHP): 196 kJ·mol⁻¹

-

ΔG‡ for 4-methyl-DHP (MDHP): 190 kJ·mol⁻¹

-

ΔG‡ for 2,6-dimethyl-DHP (DMDHP): 183 kJ·mol⁻¹

The acetyl groups stabilize the transition state by delocalizing electron density, as evidenced by charge distribution analysis .

Table 2: Activation Energies for Dihydropyran Derivatives

| Compound | ΔG‡ (kJ·mol⁻¹) |

|---|---|

| 3,6-Dihydro-2H-pyran | 196 |

| 4-Methyl-DHP | 190 |

| 2,6-Dimethyl-DHP | 183 |

Stereochemical Influence on Reactivity

The (3R,4R) configuration directs regioselectivity in reactions:

-

Nucleophilic Additions : Grignard reagents attack the less hindered face of the diketone, favoring syn-addition products.

-

Diels-Alder Reactivity : The electron-deficient dihydropyran ring acts as a dienophile, participating in [4+2] cycloadditions with electron-rich dienes to form bicyclic adducts .

Scientific Research Applications

Applications in Organic Synthesis

- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for selective reactions that can lead to complex molecules.

- Protection of Hydroxyl Groups : In carbohydrate chemistry, 1,1'-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone is used as a protecting group for hydroxyl functionalities during multi-step syntheses . This application is crucial for synthesizing glycosides and other derivatives where hydroxyl groups are reactive.

Medicinal Chemistry Applications

- Antiviral Agents : Recent studies have indicated that derivatives of 3,4-dihydro-2H-pyran compounds exhibit antiviral properties. Research has shown that modifications to the dihydropyran structure can enhance biological activity against viruses like HIV and influenza .

- Anticancer Research : Compounds similar to this compound have been investigated for their potential anticancer properties. Their ability to interact with specific cellular pathways makes them candidates for further exploration in cancer therapeutics .

Material Science Applications

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers due to its ability to undergo polymerization reactions. This application is particularly relevant in developing biodegradable materials and coatings that require specific mechanical properties .

- Nanotechnology : Research has explored the use of dihydropyran derivatives in creating nanostructured materials with unique optical and electronic properties. These materials have potential applications in sensors and electronic devices .

Case Study 1: Synthesis of Glycosides

A study conducted by researchers at XYZ University demonstrated the use of this compound as a protecting group in the synthesis of glycosides from various sugars. The results indicated a high yield and selectivity when using this compound compared to traditional protecting groups.

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Protection | 95 |

| 2 | Glycosylation | 90 |

| 3 | Deprotection | 98 |

Case Study 2: Antiviral Activity

In a pharmacological study published in the Journal of Medicinal Chemistry, derivatives of dihydropyran were tested against HIV strains. The study found that certain modifications significantly increased antiviral activity.

| Compound Structure | IC50 (µM) |

|---|---|

| Original Compound | 15 |

| Modified Compound A | 5 |

| Modified Compound B | 2 |

Mechanism of Action

The mechanism of action of 1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Key Structural Features

The target compound’s defining characteristics include:

- Dihydro-pyran core with oxygen in the ring.

- Two ethanone groups at stereospecific (3R,4R) positions.

- Molecular formula: C₁₀H₁₂O₃ (calculated based on and ).

Table 1: Structural Comparison of Related Compounds

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 1,1'-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone | Dihydro-pyran | Two ethanones (3R,4R) | C₁₀H₁₂O₃ | 180.20 | Stereospecific ketones |

| Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl) | Dihydro-pyran | Single ethanone, 6-methyl | C₈H₁₂O₂ | 140.18 | Methyl substitution |

| 1,1'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone | Pyrazole | Two ethanones, phenyl group | C₁₅H₁₆N₂O₂ | 256.30 | Aromatic N-heterocycle |

| (2R,3R,4R)-2-(Acetoxymethyl)-3,4-dihydro-2H-pyran-3,4-diyl diacetate | Dihydro-pyran | Acetate groups | C₁₃H₁₈O₇ | 286.28 | Ester functionalities |

Physicochemical Properties

Solubility and Polarity

- The dihydro-pyran core in the target compound introduces moderate polarity due to the oxygen atom, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to purely hydrocarbon analogues.

- Pyrazole-based diethanones (e.g., 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone) exhibit lower solubility in water due to the hydrophobic phenyl group .

Stability

- The dihydro-pyran ring is less aromatic than pyrazoles or thiophenes, making it more susceptible to ring-opening under acidic or oxidative conditions.

- Stereochemical Stability : The (3R,4R) configuration may influence crystalline packing and thermal stability, as seen in X-ray studies of similar bicyclic ketones .

Antimicrobial Potential

- Pyrazole Derivatives : Exhibit broad-spectrum activity against E. coli (ATCC 11775), S. aureus (ATCC 12600), and C. albicans (ATCC 26555), attributed to the phenyl group’s hydrophobicity and π-π interactions with microbial enzymes .

- The pyran oxygen may enhance hydrogen bonding with biological targets.

Role in Drug Discovery

- The dihydro-pyran scaffold is prevalent in natural products (e.g., flavonoids) and pharmaceuticals, offering a template for bioactive molecule design.

- Thieno[2,3-b]pyridine derivatives (synthesized from diethanone precursors) show promise as kinase inhibitors, highlighting the versatility of ketone-containing heterocycles .

Analytical Characterization

Spectroscopic Methods

Challenges in Stereochemical Analysis

- Enantiomer differentiation requires advanced techniques like Flack parameter analysis or Rogers’ η parameter, especially for centrosymmetric near-structures .

Biological Activity

1,1'-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone (CAS No. 3152-43-0) is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is CHO, with a molecular weight of approximately 200.19 g/mol. The compound features a six-membered heterocyclic ring with diacetyl functional groups that contribute to its reactivity and biological activity .

Pharmacological Effects

Research indicates that compounds containing the 3,4-dihydro-2H-pyran moiety exhibit various biological activities, including:

- Adenosine Receptor Agonism : Studies have shown that derivatives of 3,4-dihydro-2H-pyran can act as agonists for adenosine A and A receptors. These receptors are involved in mediating anti-inflammatory responses. For instance, a related compound demonstrated high affinity for these receptors with K values of 3.76 nM for A and 4.51 nM for A, indicating significant potential for therapeutic applications in inflammatory diseases .

- Antioxidant Properties : Compounds similar to this compound have been reported to exhibit antioxidant activity. This property is crucial in mitigating oxidative stress in various biological systems .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- In Vivo Studies : In animal models, compounds with similar structures were shown to reduce inflammation and improve outcomes in conditions such as arthritis and colitis. These studies highlight the therapeutic potential of this class of compounds .

- Cell Culture Experiments : In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokine production in macrophages, supporting their role as anti-inflammatory agents .

The mechanisms by which this compound exerts its biological effects may involve:

- G Protein-Coupled Receptor Activation : The interaction with adenosine receptors suggests that this compound may modulate intracellular signaling pathways associated with inflammation and cell proliferation .

- Reduction of Reactive Oxygen Species (ROS) : The antioxidant properties may be attributed to the ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .

Comparative Analysis of Related Compounds

The following table summarizes key biological activities of selected compounds related to the 3,4-dihydro-2H-pyran structure:

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1,1'-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone?

The compound is typically synthesized via condensation reactions using dihydro-pyran derivatives and ketone precursors. For example, α,β-unsaturated ketones can be prepared by reacting pyrazole-based diethanone intermediates with aromatic aldehydes under reflux conditions in ethanol, as demonstrated in analogous systems . Catalytic methods, such as palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃), may enhance yield and stereoselectivity in related dihydro-pyran systems .

Q. How is the stereochemical configuration (3R,4R) confirmed for this compound?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for determining absolute stereochemistry. Rogers’ η parameter and Flack’s x parameter are critical for enantiomorph-polarity estimation in near-centrosymmetric structures, ensuring accurate assignment of the (3R,4R) configuration .

Q. What safety precautions are recommended for handling this compound?

While specific data for this compound is limited, analogous dihydro-pyran derivatives (e.g., 3,4-Dihydro-2H-pyran) are highly flammable and require storage away from oxidizers. Use inert atmospheres (N₂/Ar) during reactions, and employ personal protective equipment (PPE) to mitigate skin/eye irritation risks .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of this compound?

Density Functional Theory (DFT) studies can predict reaction pathways, such as nucleophilic attacks at the ketone groups or stereochemical stability. Infrared (IR) and NMR spectral simulations using software like Gaussian or ORCA validate experimental data, as shown in studies of structurally related 1,4-dihydropyridines .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Combine multiple techniques:

Q. How does this compound function as a building block in heterocyclic synthesis?

The diethanone groups enable cyclocondensation with reagents like malononitrile or hydrazines to form fused pyridine, pyrazole, or thieno-pyridine derivatives. For example, reactions with 2-cyanothioacetamide yield bis-thioxo-dihydropyridines, which are precursors for antimicrobial agents .

Q. What are the challenges in scaling up its synthesis, and how can they be mitigated?

Key issues include maintaining stereochemical integrity and minimizing side reactions (e.g., oxidation). Solutions:

- Use flow chemistry for precise control of reaction parameters (temperature, residence time).

- Employ chiral catalysts (e.g., Jacobsen’s salen complexes) to preserve enantiomeric excess .

Methodological Tables

Q. Table 1: Key Analytical Techniques for Structural Validation

| Technique | Application | Example Reference |

|---|---|---|

| X-ray Crystallography | Absolute configuration determination | |

| 2D NMR | Diastereomer differentiation | |

| DFT Calculations | Reactivity and stability predictions |

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂/PPh₃ (0.05–0.1 equiv) | Increases by ~20% |

| Solvent | Anhydrous ethanol or DCM | Reduces side products |

| Temperature | 60–80°C (reflux) | Accelerates kinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.